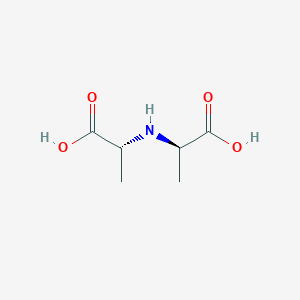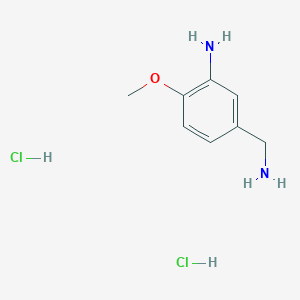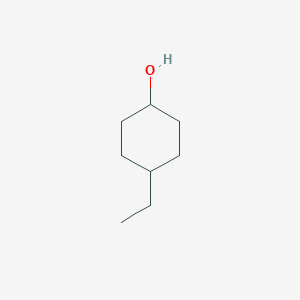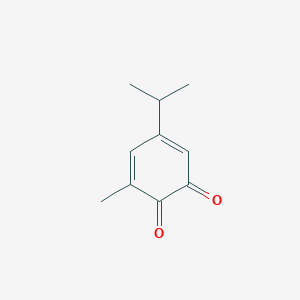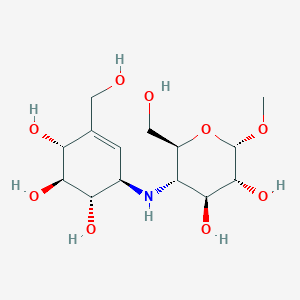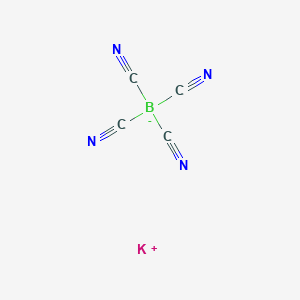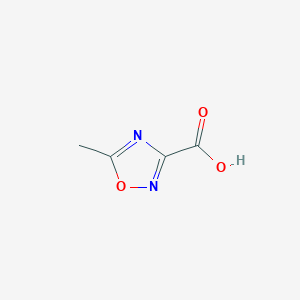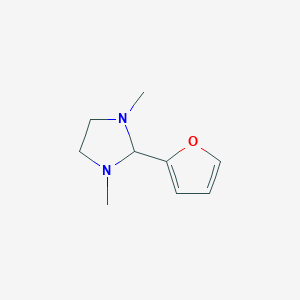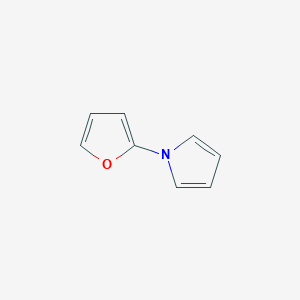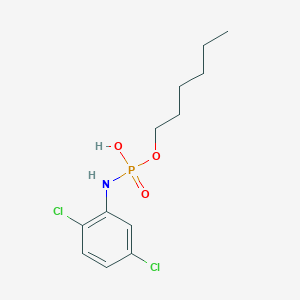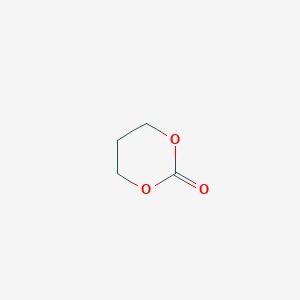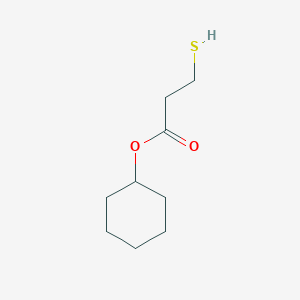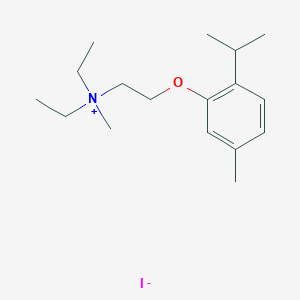
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide, commonly known as ABEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ABEI is a quaternary ammonium derivative that has been extensively studied for its use as a fluorescent probe in biochemical and physiological experiments. Additionally, we will list future directions for further research on ABEI.
作用機序
ABEI acts as a fluorescent probe by binding to specific molecules or structures in the cell. When excited by light of a specific wavelength, ABEI emits light at a longer wavelength, which can be detected and measured. The emission intensity of ABEI is dependent on the local environment, such as pH, temperature, and the presence of other molecules. This property makes ABEI a useful tool for studying the behavior of molecules in living cells.
生化学的および生理学的効果
ABEI has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells or tissues and is not toxic at the concentrations typically used in experiments.
実験室実験の利点と制限
One of the main advantages of ABEI is its high sensitivity and specificity for fluorescent labeling. It has been shown to be more effective than other fluorescent probes in certain experiments. Additionally, ABEI is relatively easy to synthesize and is commercially available.
However, ABEI does have some limitations. It is not suitable for use in certain types of experiments, such as those involving pH-sensitive molecules. Additionally, ABEI has a relatively short fluorescent lifetime, which can limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on ABEI. One area of interest is the development of new derivatives of ABEI with enhanced fluorescent properties. Another area of research is the use of ABEI in combination with other fluorescent probes to study complex biological systems. Additionally, the use of ABEI in vivo is an area of active research, with the goal of developing new diagnostic and therapeutic applications.
合成法
The synthesis of ABEI involves a multi-step process that starts with the reaction of diethylamine with 2-bromoethyl methyl ether to form N,N-diethyl-2-bromoethyl methylamine. This compound is then reacted with thymol to form N,N-diethyl-2-(thymyloxy)ethylamine. Finally, the reaction of this compound with methyl iodide results in the formation of ABEI.
科学的研究の応用
ABEI is primarily used as a fluorescent probe in biochemical and physiological experiments. It has been used to study the binding of acetylcholine to muscarinic receptors in living cells, as well as the activity of enzymes such as cholinesterase and acetylcholinesterase. ABEI has also been used to study the distribution of lipids in biological membranes and to monitor the activity of ion channels.
特性
CAS番号 |
102571-20-0 |
|---|---|
製品名 |
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide |
分子式 |
C17H30INO |
分子量 |
391.3 g/mol |
IUPAC名 |
diethyl-methyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C17H30NO.HI/c1-7-18(6,8-2)11-12-19-17-13-15(5)9-10-16(17)14(3)4;/h9-10,13-14H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
BGBASGWBMOITHT-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
正規SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
同義語 |
diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
